molecular formula C23H12N2O6 B11103795 1,3-dioxo-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

1,3-dioxo-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11103795
M. Wt: 412.3 g/mol
InChI Key: PEGXYQWLLGILFP-UHFFFAOYSA-N
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Description

1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID is a complex organic compound with the molecular formula C23H12N2O6. This compound is characterized by its unique structure, which includes a benzoxazinone moiety and an isoindolinecarboxylic acid group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzoxazinone derivative with an isoindolinecarboxylic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIOXO-2-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5-ISOINDOLINECARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H12N2O6

Molecular Weight

412.3 g/mol

IUPAC Name

1,3-dioxo-2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-5-carboxylic acid

InChI

InChI=1S/C23H12N2O6/c26-20-15-10-7-13(22(28)29)11-17(15)21(27)25(20)14-8-5-12(6-9-14)19-24-18-4-2-1-3-16(18)23(30)31-19/h1-11H,(H,28,29)

InChI Key

PEGXYQWLLGILFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O

Origin of Product

United States

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